3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine
Description
3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a 1,5-dimethylpyrrole moiety. The pyrrole ring, with methyl groups at the 1- and 5-positions, introduces steric and electronic effects that influence the compound’s physicochemical and biological properties. This structure combines the π-electron-deficient pyridine core with the π-electron-rich pyrrole system, creating a unique electronic profile that may enhance interactions with biological targets, such as enzymes or receptors.
Properties
CAS No. |
65734-44-3 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrrol-2-yl)pyridine |
InChI |
InChI=1S/C11H12N2/c1-9-5-6-11(13(9)2)10-4-3-7-12-8-10/h3-8H,1-2H3 |
InChI Key |
AKFCTIFANRXOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine with structurally related pyridine derivatives from the provided evidence:
Key Observations
Substituent Effects on Bioactivity The piperidin-4-ylmethoxy group in ’s compounds confers potent LSD1 inhibition (EC50: 280 nM) due to its flexible, hydrogen-bond-capable structure, which likely interacts with the enzyme’s FAD-binding pocket . Chloro-phenyl substituents in ’s compounds contribute to high crystallinity (melting points >260°C) and electron-withdrawing effects, which could stabilize charge-transfer interactions in solid-state or receptor-binding contexts .
Physicochemical Properties
- The piperidin-4-ylmethoxy derivatives exhibit moderate molecular weights (~300–350 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness. The 1,5-dimethylpyrrole analog’s lower molecular weight (~214 g/mol) suggests favorable pharmacokinetic profiles.
- ’s chloro-phenylpyridines display higher molecular weights (466–545 g/mol) and melting points, indicating strong intermolecular forces (e.g., halogen bonding, π-stacking) .
Synthetic Considerations
- highlights the use of pyridine as a modular scaffold , enabling substitutions at the 3-position for activity optimization. Similarly, the target compound’s pyrrole group could be further functionalized to tune electronic or steric properties.
- ’s synthetic routes (yields: 67–81%) emphasize the challenges of introducing bulky aryl groups, whereas the dimethylpyrrole substituent may simplify synthesis due to its compact structure .
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